molecular formula C17H18ClNO4 B4832839 2-[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide

2-[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide

Cat. No.: B4832839
M. Wt: 335.8 g/mol
InChI Key: VAZSLYQBULQJPH-UHFFFAOYSA-N
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Description

2-[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group, an ethoxy group, and a phenylacetamide moiety.

Properties

IUPAC Name

2-[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-2-22-15-8-12(10-20)14(18)9-16(15)23-11-17(21)19-13-6-4-3-5-7-13/h3-9,20H,2,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZSLYQBULQJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CO)Cl)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-chloro-2-ethoxy-4-(hydroxymethyl)phenol with an appropriate halogenating agent to introduce the chloro group.

    Acylation Reaction: The phenoxy intermediate is then subjected to an acylation reaction with N-phenylacetamide under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-[5-chloro-2-ethoxy-4-(carboxymethyl)phenoxy]-N-phenylacetamide.

    Reduction: Formation of 2-[5-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

2-[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide can be compared with other similar compounds, such as:

    2-[5-chloro-2-methoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide: Differing by the presence of a methoxy group instead of an ethoxy group.

    2-[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-benzylacetamide: Differing by the substitution of the phenyl group with a benzyl group.

    2-[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylpropionamide: Differing by the presence of a propionamide group instead of an acetamide group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide

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